molecular formula C15H20N2O3 B2812717 Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1638529-40-4

Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B2812717
CAS RN: 1638529-40-4
M. Wt: 276.336
InChI Key: BZWOPQCPKFHUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O3/c1-14(2,3)20-13(18)17-9-7-15(12(10-17)19-15)11-6-4-5-8-16-11/h4-6,8,12H,7,9-10H2,1-3H3 . This provides a standardized representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Derivative Formation

Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has been explored in various synthetic contexts. Notable among these is its role in the formation of piperidine derivatives fused to a tetrahydrofuran ring, achieved through the intramolecular nucleophilic opening of the oxirane ring (Moskalenko & Boev, 2014). Additionally, its transformation into trans-4-Triazolyl-Substituted 3-Hydroxypiperidines via regioselective ring-opening serves as a new scaffold for creating substituted piperidines (Harmsen et al., 2011).

Enantiomerically Pure Synthesis

An efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, showcasing significant improvements in yield and process over previous methods (Maton et al., 2010).

Novel Compound Formation

The synthesis of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes, which are epibatidine analogues, highlights another application. These compounds have shown significant potential in the realm of nicotinic acetylcholine receptor binding and antinociceptive properties (Carroll et al., 2001).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been determined through methods like single crystal X-ray diffraction, providing insights into the structural aspects of these bicyclic compounds (Moriguchi et al., 2014).

Diverse Applications in Chemical Synthesis

The compound has been a cornerstone in the synthesis of various novel molecules, ranging from azabicyclo[3.2.0]heptan-7-ones from pyrrole (Gilchrist et al., 1997) to the creation of other azaspiro and azabicyclo derivatives with potential applications in medicinal chemistry and drug discovery (Meyers et al., 2009).

properties

IUPAC Name

tert-butyl 6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(18)17-9-7-15(12(10-17)19-15)11-6-4-5-8-16-11/h4-6,8,12H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWOPQCPKFHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)O2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

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